N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, which facilitates the formation of the Schiff base. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes or DNA. This interaction can inhibit the activity of enzymes or disrupt the function of DNA, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to the presence of both quinoline and phenyl groups, which confer distinct electronic and steric properties. These properties enhance its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H21N3O4 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O4/c1-31-22-12-16(13-23(32-2)24(22)29)15-26-28-25(30)19-14-21(17-8-4-3-5-9-17)27-20-11-7-6-10-18(19)20/h3-15,29H,1-2H3,(H,28,30)/b26-15+ |
InChI Key |
GNTXIHFFFLAUNG-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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